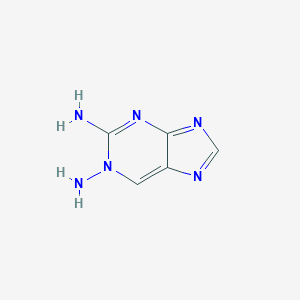

1H-Purine-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Purine-1,2-diamine, also known as adenine, is a nitrogenous base that is a fundamental component of nucleic acids, such as DNA and RNA. Adenine is important in the field of biochemistry and molecular biology due to its role in the structure and function of nucleic acids.

Mechanism of Action

Adenine functions as a component of nucleic acids, which are responsible for the storage and transmission of genetic information. Adenine pairs with thymine in DNA and with uracil in RNA, forming the base pairs that make up the genetic code. Adenine is also involved in the regulation of gene expression, which is the process by which genes are turned on or off in response to various signals. Adenine is also involved in the metabolism of energy in cells, as it is a component of ATP (adenosine triphosphate), which is the primary source of energy for cellular processes.

Biochemical and Physiological Effects:

Adenine has several biochemical and physiological effects on cells and organisms. Adenine is involved in the regulation of gene expression, which is essential for the proper development and function of cells and organisms. Adenine is also involved in the metabolism of energy in cells, which is necessary for the maintenance of cellular processes. Adenine has been shown to have antioxidant properties, which can protect cells from oxidative damage. Adenine has also been shown to have anti-inflammatory properties, which can reduce inflammation in cells and tissues.

Advantages and Limitations for Lab Experiments

Adenine has several advantages and limitations for lab experiments. Adenine is readily available and can be synthesized by several methods, which makes it a convenient reagent for scientific research. Adenine is also relatively stable and can be stored for long periods of time. However, 1H-Purine-1,2-diamine can be expensive, especially if it is synthesized by complex methods. Adenine can also be difficult to purify, which can affect the accuracy of experimental results.

Future Directions

There are several future directions for the study of 1H-Purine-1,2-diamine. One area of research is the development of new methods for the synthesis and purification of 1H-Purine-1,2-diamine, which can improve the accuracy and reproducibility of experimental results. Another area of research is the study of the role of 1H-Purine-1,2-diamine in the regulation of gene expression and the metabolism of energy in cells. This research can lead to the development of new therapies for diseases that are caused by defects in these processes. Finally, the study of 1H-Purine-1,2-diamine can lead to the development of new drugs that target the biochemical and physiological effects of 1H-Purine-1,2-diamine, which can have therapeutic benefits for a wide range of diseases.

Synthesis Methods

Adenine can be synthesized by several methods, including the Fischer synthesis, the Skraup synthesis, and the Pictet-Spengler reaction. The Fischer synthesis involves the reaction of cyanamide with formic acid, followed by the addition of ammonium hydroxide. The Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid, followed by the addition of nitrobenzene. The Pictet-Spengler reaction involves the reaction of an aldehyde or ketone with an amine, followed by the addition of an acid catalyst. These methods have been widely used to synthesize 1H-Purine-1,2-diamine for scientific research purposes.

Scientific Research Applications

Adenine has been extensively studied in the field of biochemistry and molecular biology due to its importance in the structure and function of nucleic acids. Adenine is a purine base that pairs with thymine in DNA and with uracil in RNA. Adenine is also involved in the regulation of gene expression and the metabolism of energy in cells. Adenine has been used in various scientific research applications, including gene expression analysis, protein expression analysis, and drug discovery.

properties

CAS RN |

104942-58-7 |

|---|---|

Product Name |

1H-Purine-1,2-diamine |

Molecular Formula |

C5H6N6 |

Molecular Weight |

150.14 g/mol |

IUPAC Name |

2-imino-7H-purin-1-amine |

InChI |

InChI=1S/C5H6N6/c6-5-10-4-3(1-11(5)7)8-2-9-4/h1-2H,7H2,(H2,6,8,9,10) |

InChI Key |

OMXQCGKNMSNBFH-UHFFFAOYSA-N |

Isomeric SMILES |

C1=C2C(=NC=N2)N=C(N1N)N |

SMILES |

C1=C2C(=NC(=N)N1N)N=CN2 |

Canonical SMILES |

C1=C2C(=NC=N2)N=C(N1N)N |

synonyms |

1H-Purine-1,2-diamine(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)

![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)

![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)

![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)